molecular formula C110H178N26O31S1 B1578825 b-Amyloid (17-40)

b-Amyloid (17-40)

Cat. No.: B1578825
M. Wt: 2392.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-Amyloid (17-40) is a useful research compound. Its molecular formula is C110H178N26O31S1 and its molecular weight is 2392.8. The purity is usually 95%.
BenchChem offers high-quality b-Amyloid (17-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about b-Amyloid (17-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Development

Plasma and CSF Correlation Studies
Research indicates that plasma levels of Aβ peptides correlate with cerebrospinal fluid (CSF) levels and amyloid plaque burden in the brain, making them potential biomarkers for AD diagnosis and progression. For instance, a study involving 719 individuals showed that plasma Aβ(42) and Aβ(40) levels had weak positive correlations with CSF levels, which could be useful in clinical settings to monitor disease progression without invasive procedures like lumbar punctures .

Diagnostic Utility
The Aβ(42)/Aβ(40) ratio in plasma has been identified as a significant predictor of amyloid PET status, suggesting that this ratio can serve as a non-invasive diagnostic tool for identifying individuals at risk for AD . Additionally, variations in plasma Aβ levels have been associated with vascular diseases, indicating that Aβ(17-40) could also play a role in understanding comorbidities associated with AD .

Therapeutic Targeting

Aβ Peptide Aggregation
The aggregation of Aβ peptides into oligomers and fibrils is a hallmark of AD pathology. Research has shown that Aβ(17-40) can form aggregates that may influence neurotoxicity. Understanding the aggregation pathways of Aβ(17-40) could lead to the development of therapeutic strategies aimed at preventing or reversing these processes .

Drug Development
Several studies have focused on targeting Aβ aggregates to develop drugs that can either inhibit aggregation or promote clearance from the brain. For example, therapies designed to modify the structure or assembly of Aβ peptides hold promise for altering disease progression . The focus on soluble oligomers, including those formed by Aβ(17-40), is particularly relevant as they are believed to be more toxic than fibrils .

Molecular Mechanisms and Case Studies

Pathophysiological Insights
Aβ(17-40) plays a pivotal role in the amyloid cascade hypothesis, which posits that amyloid accumulation leads to neurodegeneration. Studies have shown that an imbalance between production and clearance of Aβ is an early event in AD pathogenesis. This imbalance can lead to protein misfolding and aggregation, contributing to synaptic dysfunction and neuronal death .

Case Studies

  • Transgenic Mouse Models : Research using transgenic mice expressing human APP has demonstrated that alterations in Aβ metabolism can lead to significant cognitive deficits, suggesting that interventions targeting Aβ(17-40) could mitigate these effects .
  • Clinical Trials : Various clinical trials have explored therapies aimed at reducing Aβ levels or preventing its aggregation. The results have been mixed; however, ongoing studies continue to refine these approaches based on insights gained from understanding the role of different Aβ species, including Aβ(17-40) .

Data Tables

Application AreaFindings / InsightsReferences
Biomarker DevelopmentPlasma Aβ(42)/Aβ(40) ratio predicts amyloid PET status
Therapeutic TargetingTargeting aggregation pathways may alter disease progression
Molecular MechanismsImbalance in Aβ production/clearance contributes to neurodegeneration
Case StudiesTransgenic models show cognitive deficits linked to altered Aβ metabolism

Properties

Molecular Formula

C110H178N26O31S1

Molecular Weight

2392.8

sequence

LVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.